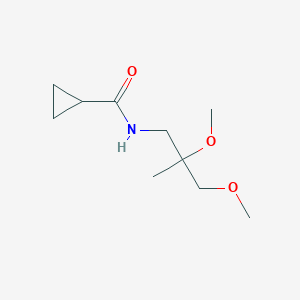

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(14-3,7-13-2)6-11-9(12)8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNGIHISQGDTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CC1)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Agrochemical Cyclopropanecarboxamides

*Molecular weight calculated based on inferred formula.

Pharmaceutical Derivatives

Cyclopropanecarboxamide moieties are integral to several drugs:

Table 2: Pharmaceutical Cyclopropanecarboxamides

Key Research Findings and Trends

Substituent-Driven Activity : Bulky alkoxy groups (e.g., dimethoxypropyl) may enhance lipid solubility, improving membrane permeability in agrochemical or drug candidates.

Heterocyclic vs. Alkoxy Substituents : Thiazole or pyrazole substituents (e.g., ) confer bioactivity via heteroatom interactions, whereas alkoxy chains (as in the target compound) may optimize pharmacokinetic properties.

Stereochemical Complexity : Diastereomer ratios (e.g., 23:1 in ) underscore the synthetic challenges in cyclopropane derivatives, necessitating advanced purification techniques.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopropane Ring : This is achieved through cyclization reactions under controlled conditions.

- Substitution Reactions : The introduction of the dimethoxy group is done via nucleophilic substitution methods using appropriate reagents.

- Final Amide Formation : The cyclopropanecarboxylic acid is reacted with the amine derivative to yield the final product.

The compound's structure can be represented as follows:

This compound exhibits its biological effects through several mechanisms:

- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests, indicating its potential as a therapeutic agent for depression.

- Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies

- Antidepressant Efficacy : A study conducted on rodents showed that administration of this compound led to a notable decrease in depressive behaviors compared to controls. The compound was administered at varying doses over a two-week period.

- Neuroprotective Study : In vitro assays using primary neuronal cultures demonstrated that treatment with this compound significantly reduced apoptosis induced by oxidative agents. The protective effect was quantified using flow cytometry and confirmed by subsequent biochemical assays measuring caspase activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide, and what challenges arise during its alkylation steps?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclopropanecarboxylic acid activation (e.g., conversion to an acid chloride or mixed anhydride), followed by amidation with 2,3-dimethoxy-2-methylpropylamine. A critical challenge is optimizing the alkylation step, where steric hindrance from the branched 2,3-dimethoxy-2-methylpropyl group can reduce reaction efficiency. Adjusting reaction conditions (e.g., using polar aprotic solvents like DMF and bases such as DIPEA) improves yields . Comparative studies with structurally similar compounds (e.g., sulfonamide derivatives) suggest that microwave-assisted synthesis may accelerate this step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.